Cas no 4695-19-6 (2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one)

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one structure
4695-19-6 structure
Product name:2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one
CAS No:4695-19-6
MF:C5H8N2OS
Molecular Weight:144.19482
MDL:MFCD19204133
CID:329578
PubChem ID:137701547

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one 化学的及び物理的性質

名前と識別子

    • 4(5H)-Thiazolone,2-amino-5,5-dimethyl-
    • 2-amino-5,5-dimethyl-1,3-thiazol-4-one
    • 2-amino-5,5-dimethyl-1,3-thiazol-4(5h)-one
    • 2-amino-5,5-dimethyl-thiazol-4-one
    • 5,5-dimethyl-2-imino-4-thiazolidinone
    • 5,5-Dimethyl-pseudohydantoin
    • 4695-19-6
    • NSC-12753
    • NSC12753
    • AKOS006341746
    • DTXSID50279461
    • IDALNGXBOPPKGA-UHFFFAOYSA-N
    • SCHEMBL11050972
    • NSC 12753
    • 5,5-dimethyl-2-iminothiazolidin-4-one
    • 2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one
    • MDL: MFCD19204133
    • インチ: InChI=1S/C5H8N2OS/c1-5(2)3(8)7-4(6)9-5/h1-2H3,(H2,6,7,8)
    • InChIKey: IDALNGXBOPPKGA-UHFFFAOYSA-N
    • SMILES: NC1=NC(=O)C(C)(C)S1

計算された属性

  • 精确分子量: 144.03600
  • 同位素质量: 144.03573406g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 185
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.8Ų
  • XLogP3: 0.3

じっけんとくせい

  • PSA: 78.25000
  • LogP: 0.99130

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-207280-0.5g
2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one
4695-19-6 95%
0.5g
$407.0 2023-09-16
Enamine
EN300-207280-5.0g
2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one
4695-19-6 95%
5.0g
$1530.0 2023-02-22
TRC
A611018-10mg
2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one
4695-19-6
10mg
$ 50.00 2022-06-08
Enamine
EN300-207280-10.0g
2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one
4695-19-6 95%
10.0g
$2269.0 2023-02-22
1PlusChem
1P00DNDC-5g
2-amino-5,5-dimethyl-1,3-thiazol-4-one
4695-19-6 95%
5g
$1947.00 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1309851-2.5g
2-Amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one
4695-19-6 95%
2.5g
¥22334.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1309851-1g
2-Amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one
4695-19-6 95%
1g
¥11404.00 2024-05-12
1PlusChem
1P00DNDC-500mg
2-amino-5,5-dimethyl-1,3-thiazol-4-one
4695-19-6 95%
500mg
$559.00 2025-02-26
A2B Chem LLC
AG36016-50mg
2-Amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one
4695-19-6 95%
50mg
$142.00 2024-04-20
A2B Chem LLC
AG36016-1g
2-Amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one
4695-19-6 95%
1g
$591.00 2024-04-20

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one 合成方法

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one 関連文献

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-oneに関する追加情報

4(5H)-Thiazolone,2-amino-5,5-dimethyl-: A Comprehensive Overview

4(5H)-Thiazolone,2-amino-5,5-dimethyl-, also known by its CAS Registry Number 4695-19-6, is a heterocyclic compound belonging to the thiazolone family. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule consists of a thiazole ring system with an amino group at position 2 and two methyl groups at position 5, making it a derivative of the thiazole class of heterocycles.

The structure of 4(5H)-Thiazolone,2-amino-5,5-dimethyl- is characterized by a five-membered ring containing one sulfur atom and one nitrogen atom. The presence of the amino group and methyl substituents introduces unique electronic and steric effects, which influence its reactivity and functionality. This compound is synthesized through various methods, including condensation reactions involving appropriate thioamides and ketones or aldehydes. Recent advancements in synthetic chemistry have enabled more efficient and scalable routes for the production of this compound.

One of the most promising applications of 4(5H)-Thiazolone,2-amino-5,5-dimethyl- lies in its use as a precursor for the synthesis of bioactive molecules. Researchers have explored its potential as a building block for drug discovery, particularly in the development of antiviral and anticancer agents. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain viral enzymes, making them potential candidates for antiviral therapies.

In addition to its role in drug discovery, 4(5H)-Thiazolone,2-amino-5,5-dimethyl- has also found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of metallopolymers and hybrid materials with unique electronic properties. Recent research has focused on exploiting these properties for applications in organic electronics and sensing technologies.

The chemical stability and reactivity of 4(5H)-Thiazolone,2-amino-5,5-dimethyl- make it an attractive candidate for various industrial processes. Its ability to undergo nucleophilic substitution reactions has been leveraged in the synthesis of agrochemicals and specialty chemicals. Furthermore, the compound's thermal stability and resistance to oxidative degradation make it suitable for high-temperature applications.

From an environmental perspective, the synthesis and application of 4(5H)-Thiazolone,2-amino-5,5-dimethyl- have been studied with regard to their sustainability. Researchers have explored green chemistry approaches to minimize waste generation and energy consumption during its production. These efforts align with global initiatives to promote environmentally friendly chemical practices.

In conclusion, 4(5H)-Thiazolone,2-amino-5,5-dimethyl-, CAS No 4695-19-6 is a versatile compound with a wide range of applications across different industries. Its unique chemical properties and reactivity continue to drive innovative research into new materials and therapeutic agents. As advancements in synthetic chemistry and materials science unfold, this compound is expected to play an increasingly important role in shaping future technologies.

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